(-)-DHMEQ
CAS No.: 287194-40-5
Cat. No.: VC0525841
Molecular Formula: C13H11NO5
Molecular Weight: 261.23 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 287194-40-5 |
---|---|
Molecular Formula | C13H11NO5 |
Molecular Weight | 261.23 g/mol |
IUPAC Name | 2-hydroxy-N-[(1S,2S,6S)-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide |
Standard InChI | InChI=1S/C13H11NO5/c15-8-4-2-1-3-6(8)13(18)14-7-5-9(16)11-12(19-11)10(7)17/h1-5,10-12,15,17H,(H,14,18)/t10-,11+,12-/m0/s1 |
Standard InChI Key | IUOMATKBBPCLFR-TUAOUCFPSA-N |
Isomeric SMILES | C1=CC=C(C(=C1)C(=O)NC2=CC(=O)[C@@H]3[C@H]([C@H]2O)O3)O |
SMILES | C1=CC=C(C(=C1)C(=O)NC2=CC(=O)C3C(C2O)O3)O |
Canonical SMILES | C1=CC=C(C(=C1)C(=O)NC2=CC(=O)C3C(C2O)O3)O |
Appearance | Solid powder |
Introduction
What is (-)-DHMEQ?
(-)-DHMEQ is a synthetic derivative of epoxyquinomicin, a microbial metabolite. It is a potent and selective inhibitor of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation, immunity, and cancer progression. The compound has gained attention for its anti-inflammatory, anticancer, and neuroprotective properties.
Key Characteristics:
-
Chemical Structure: (-)-DHMEQ is an enantiomer with the absolute stereochemistry of (2S,3S,4S). It covalently binds to specific cysteine residues in NF-κB components, inhibiting their activity irreversibly .
-
Enantiomeric Activity: The (-)-enantiomer is approximately ten times more effective than its (+)-counterpart in inhibiting NF-κB .
Synthesis of (-)-DHMEQ
The synthesis of (-)-DHMEQ involves chemoenzymatic methods to achieve high stereochemical purity. Key steps include:
-
Starting Material: Racemic DHMEQ is synthesized from 2,5-dimethoxyaniline in five steps.
-
Enantioselective Resolution: Lipase-catalyzed kinetic resolution separates the racemic mixture into enantiomers. The lipase reacts with dihexanoyl-DHMEQ to yield (-)-DHMEQ and monohexanoyl-(+)-DHMEQ .
-
Chemoenzymatic Refinement: Further chemical transformations maintain the stereochemical integrity of the compound.
Table 1: Synthesis Overview
Step | Description | Outcome |
---|---|---|
Racemic DHMEQ Preparation | Multi-step synthesis starting from 2,5-dimethoxyaniline | Racemic DHMEQ |
Lipase-Catalyzed Resolution | Enantioselective hydrolysis by Burkholderia cepacia lipase | Enantiomerically pure (-)-DHMEQ |
Chemical Refinement | Conversion of intermediate products while preserving stereochemistry | Final (-)-DHMEQ |
Mechanism of Action
(-)-DHMEQ inhibits NF-κB by covalently binding to cysteine residues in both canonical (p65/p50) and non-canonical (RelB) components. This binding prevents DNA interaction and transcriptional activity .
Biological Effects:
-
Inflammation Suppression: Inhibits production of pro-inflammatory cytokines like TNF-α, IL-6, and prostaglandin E2 .
-
Cancer Inhibition: Blocks NF-κB-mediated pathways involved in tumor growth and metastasis .
-
Neuroprotection: Activates Nrf2, a transcription factor that induces antioxidant enzymes, protecting neuronal cells from oxidative stress .
Anti-inflammatory
(-)-DHMEQ reduces inflammation by suppressing NF-κB activation in macrophages and other immune cells. It inhibits iNOS expression and nitric oxide production induced by lipopolysaccharides (LPS) .
Anticancer
The compound has shown efficacy in inhibiting both early and late phases of cancer metastasis by targeting NF-κB-dependent pathways . It also induces apoptosis selectively in cancer cells without affecting normal cells.
Neuroprotection
By activating Nrf2 and increasing antioxidant enzyme expression, (-)-DHMEQ protects against reactive oxygen species (ROS)-induced neuronal damage .
Advantages of (-)-DHMEQ
-
High Specificity: Targets specific cysteine residues in NF-κB components via a "key-and-lock" mechanism.
-
Low Toxicity: Exhibits minimal off-target effects due to selective binding.
-
Broad Therapeutic Potential: Effective against inflammatory diseases, cancer, and neurodegenerative conditions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume